rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis is a chiral compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a cyclobutane ring substituted with a phenoxy group and a dimethylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion to the hydrochloride salt to improve solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization-induced asymmetric transformation (CIAT) can be employed to achieve high stereoselectivity and efficiency . The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amine group to an amine derivative.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-dimethylamino-cyclopentane-1-carboxylic acid hydrochloride, cis
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
Uniqueness
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis stands out due to its unique cyclobutane ring structure and the presence of both phenoxy and dimethylamine groups.
Properties
CAS No. |
1807938-92-6 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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